molecular formula C17H19NO5S B1185713 3-{[(4-Butoxyphenyl)sulfonyl]amino}

3-{[(4-Butoxyphenyl)sulfonyl]amino}

Cat. No.: B1185713
M. Wt: 349.401
InChI Key: NQYWFBSAPQKXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Butoxyphenyl)sulfonyl]amino} is a sulfonamide derivative characterized by a para-substituted butoxy group (-OC₄H₉) on the phenyl ring, linked to a sulfonylamino (-SO₂NH-) moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.401

IUPAC Name

3-[(4-butoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO5S/c1-2-3-11-23-15-7-9-16(10-8-15)24(21,22)18-14-6-4-5-13(12-14)17(19)20/h4-10,12,18H,2-3,11H2,1H3,(H,19,20)

InChI Key

NQYWFBSAPQKXHD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy Chain Variations in Sulfonamide Derivatives

Compounds from (entries 9–12) share a core structure with 3-{[(4-Butoxyphenyl)sulfonyl]amino} but differ in the alkoxy chain length and branching at the para position of the phenyl ring:

Compound Name Alkoxy Substituent Key Properties/Applications Reference IDs
3-{[(4-Butoxyphenyl)sulfonyl]amino} Butoxy (-OC₄H₉) Baseline for comparison; moderate hydrophobicity N/A
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide 2-Methylpropoxy Increased steric hindrance; potential impact on receptor binding
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide Pentyloxy (-OC₅H₁₁) Higher lipophilicity; may enhance membrane permeability
N-[(2S)-3-[4-(Hexyloxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Hexyloxy (-OC₆H₁₃) Extended alkyl chain; possible solubility limitations

Key Findings :

  • Longer alkoxy chains (e.g., pentyloxy, hexyloxy) increase lipophilicity, which could improve bioavailability but reduce aqueous solubility .

Functional Group Modifications: Trifluoromethyl and Chloro Substituents

Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) ( ) and 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ( ) highlight the role of electronegative substituents:

Compound Name Substituents Applications/Properties Reference IDs
Mefluidide CF₃, CH₃, acetamide Plant growth regulator; protects against acid rain by stabilizing cell membranes
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Cl, CF₃, methyl Likely agrochemical/pharmaceutical candidate; enhanced electronegativity

Key Findings :

  • Trifluoromethyl (-CF₃) groups enhance metabolic stability and membrane permeability due to their lipophilic and electron-withdrawing nature .

Perfluorinated Sulfonamide Derivatives (–5)

Perfluorinated compounds like 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-1-propanaminium bromide exhibit extreme hydrophobicity and chemical inertness:

Compound Name Substituents Applications/Properties Reference IDs
Perfluorinated sulfonamides (e.g., C8F17-SO₂NH-) Long perfluoroalkyl chains Surfactants, fire-fighting foams; environmental persistence concerns

Key Findings :

  • Fluorinated chains confer unparalleled chemical stability but raise environmental and toxicity issues due to bioaccumulation .
  • Unlike 3-{[(4-Butoxyphenyl)sulfonyl]amino}, these compounds are unsuitable for biological applications but excel in industrial settings.

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